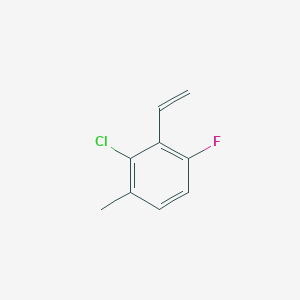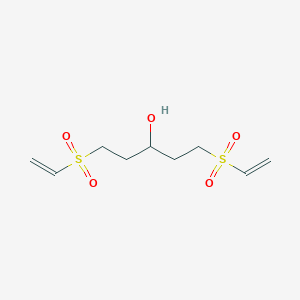![molecular formula C13H24N2O B14226313 Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- CAS No. 824938-91-2](/img/structure/B14226313.png)
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is a chemical compound with the molecular formula C12H22N2O. It is known for its unique structural configuration, which includes a piperidine ring attached to a cyclohexyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
- Acetamide, N-[(1R,2R)-2-(1-morpholinyl)cyclohexyl]-
Uniqueness
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
824938-91-2 |
|---|---|
分子式 |
C13H24N2O |
分子量 |
224.34 g/mol |
IUPAC名 |
N-[(1R,2R)-2-piperidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C13H24N2O/c1-11(16)14-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h12-13H,2-10H2,1H3,(H,14,16)/t12-,13-/m1/s1 |
InChIキー |
OLYCGJFETINCMR-CHWSQXEVSA-N |
異性体SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCCCC2 |
正規SMILES |
CC(=O)NC1CCCCC1N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)

![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)



![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)




![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
